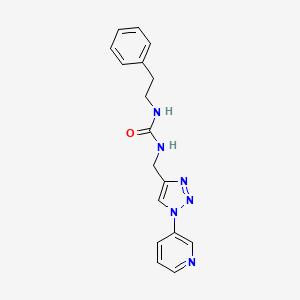

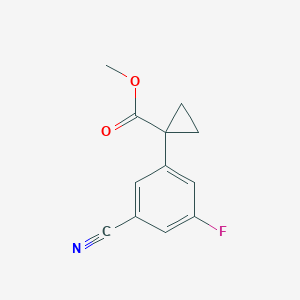

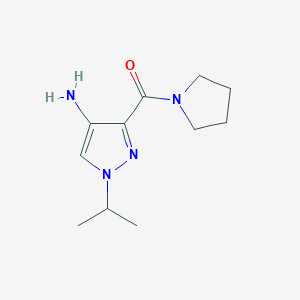

![molecular formula C8H11ClN4 B2453530 (3-甲基-[1,2,4]三唑并[4,3-a]吡啶-6-基)甲胺盐酸盐 CAS No. 1439897-94-5](/img/structure/B2453530.png)

(3-甲基-[1,2,4]三唑并[4,3-a]吡啶-6-基)甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus exhibiting versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds often involves aromatic nucleophilic substitution . For instance, new compounds can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . In some cases, protecting groups are used during the synthesis process and are later removed by hydrogenation on Pd/C .

Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by the presence of two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

Chemical Reactions Analysis

Triazole compounds are known to exhibit cytotoxicity at certain concentrations . For example, most of the tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml . The chemical reactions involving triazole compounds often lead to the formation of new compounds with potential antiviral and antimicrobial activities .

科学研究应用

- Researchers have synthesized novel triazolo [4,3-a]pyrazine derivatives containing this compound and evaluated their antibacterial activity .

- They exhibit a wide range of biological activities, such as antidiabetic, anti-fungal, anti-malarial, and anticonvulsant properties .

- For instance, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine serves as the key pharmacophore in sitagliptin phosphate, a drug used to treat type II diabetes .

Antibacterial Activity

Energetic Materials

Drug Discovery Programs

Microwave-Mediated Synthesis

作用机制

The mechanism of action of triazole compounds is largely attributed to their ability to bind with a variety of enzymes and receptors in the biological system . At physiological pH conditions, protonated amines or nitrogen heterocycles could form π-cation interactions with the amino acid carbonyl groups of DNA gyrase , which is beneficial for antibacterial effects.

未来方向

属性

IUPAC Name |

(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.ClH/c1-6-10-11-8-3-2-7(4-9)5-12(6)8;/h2-3,5H,4,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCHLQNPNKLXHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=C(C=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

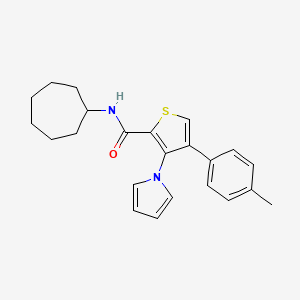

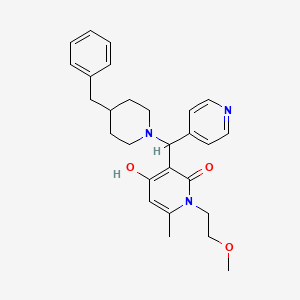

![3-(3-methoxyphenyl)-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2453460.png)

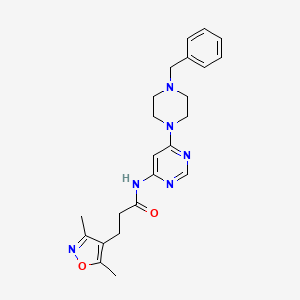

![4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde](/img/structure/B2453463.png)

![1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2453465.png)

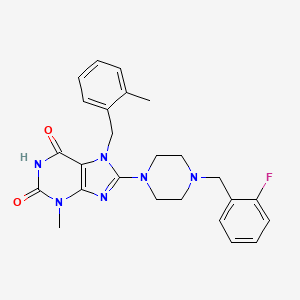

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453469.png)